molecular formula C20H22ClN3O4S B2993902 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 2034410-52-9

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2993902
CAS No.: 2034410-52-9
M. Wt: 435.92
InChI Key: HTGJNNJFZZHIBC-UHFFFAOYSA-N
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Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a unique combination of heterocyclic and aromatic substituents. The compound comprises:

  • A 5-chlorothiophen-2-yl group, contributing electron-rich aromatic character.
  • A 3-(2-oxopiperidin-1-yl)phenyl moiety, offering hydrogen-bonding and conformational flexibility.
  • A central oxalamide linker, facilitating intermolecular interactions critical for target binding.

Crystallographic tools like SHELXL (for refinement) and Mercury CSD (for crystal packing visualization) are instrumental in analyzing its 3D structure and intermolecular interactions .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-28-15(16-8-9-17(21)29-16)12-22-19(26)20(27)23-13-5-4-6-14(11-13)24-10-3-2-7-18(24)25/h4-6,8-9,11,15H,2-3,7,10,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGJNNJFZZHIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, biological targets, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 5-chlorothiophene moiety, which may enhance its interaction with biological targets.
  • An oxalamide functional group, known for its role in drug design.
  • A piperidine derivative that could influence pharmacological properties.

The biological activity of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
  • Topoisomerase Interaction : Similar compounds have shown inhibitory effects on topoisomerases, which are critical for DNA replication and transcription .

Biological Activity

Research has indicated that derivatives containing thiophene and oxalamide structures possess various biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) .
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to exhibit antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Activity : The presence of specific functional groups may contribute to anti-inflammatory properties, although detailed studies are required to confirm these effects.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented below:

Study Findings Methodology
Study 1Identified cytotoxicity against HCT-116 and HeLa cellsMTT assay for cell viability
Study 2Suggested enzyme inhibition potential through docking studiesMolecular docking analysis
Study 3Explored structure-activity relationship (SAR) of oxalamide derivativesSynthesis and biological testing

Case Study 1: Antiproliferative Activity

In a study investigating a library of oxalamide derivatives, compounds similar to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibited significant antiproliferative effects. The study utilized the MTT assay to evaluate cell viability across various cancer cell lines, demonstrating promising results for further development as anticancer agents .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between oxalamide derivatives and topoisomerase I. The results indicated that several compounds inhibited the enzyme's catalytic activity, supporting the hypothesis that structural modifications could enhance therapeutic efficacy against cancer.

Comparison with Similar Compounds

Key Insights :

  • The thiophene in the target compound may improve π-π stacking compared to the pyridine in the patent compound, but pyridine’s electron deficiency could enhance solubility in polar media.
  • The 2-oxopiperidinyl group offers conformational flexibility, whereas the tetrahydrothiazolo ring in the patent compound introduces rigidity and sulfur-mediated interactions .

Pharmacological Properties

Solubility and Dissolution

  • The patent compound employs sugar alcohols (e.g., mannitol) and water-swelling additives (e.g., crospovidone) to achieve pH-independent dissolution, a critical advantage for oral bioavailability .
  • The target compound’s methoxyethyl chain may reduce aqueous solubility compared to the patent compound’s dimethylamino carbonyl group, necessitating similar formulation strategies for optimal delivery.

Metabolic Stability

  • In contrast, pyridine derivatives often exhibit better metabolic stability due to reduced susceptibility to cytochrome P450 enzymes.

Research Findings

  • Patent Compound (): Demonstrated enhanced dissolution across pH 1.2–6.8 via additive optimization, critical for gastrointestinal absorption. No activity data are provided.

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